Cas no 75567-37-2 (Ingenol Mebutate)

Ingenol Mebutate structure
Ingenol Mebutate structure
Product Name:Ingenol Mebutate
CAS-Nr.:75567-37-2
MF:C25H34O6
MW:430.533868312836
MDL:MFCD22683801
CID:858112
PubChem ID:329825782
Update Time:2026-04-29

Ingenol Mebutate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Ingenol-3-angelate
    • I3A
    • I3A, PEP005
    • 2-Butenoic acid, 2-methyl-, (1ar,2S,5R,5as,6S,8as,9R,10ar)-1A,2,5,5A,6,9,10,10A-octahydro-5,5A-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8A-methanocyclopenta[A]cyclopropa[E]cyclodecen-6-yl ester, (2Z)-
    • 3-Angeloylingenol
    • 3-Ingenyl angelate
    • Euphorbia factor an1
    • Euphorbia factor H1
    • Ingenol 3-angelate
    • Ingenol mebutate
    • PEP 005
    • (1S,4S,5S,6R,9R,10R,12R,14R)-5,6-Dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxotetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-4-yl (2Z)-2-methyl-2-butenoate
    • 3-Indolyl-b-D-galactopyranoside
    • 3-O-angeloylingenol
    • A-D-galactopyranoside
    • indican (glucoside)
    • Indoxyl
    • (1aR,2S,5R,5aS,6S,8aS,9R,10aR)-5,5a-Dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclpropa[e][10]annulen-6-yl (2Z)-2-methylbut-2-enoate
    • Ingenol-3-angelate Ingenol Mebutate
    • A12963
    • [(1S,4S,5R,6R,9R,10S,12R,14R)-5,6-Dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetrac
    • CID 162340980
    • PEP005
    • Ingenol-3-mebutate
    • [(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.0^{1,5.0^{10,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate
    • [5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] 2-methylbut-2-enoate
    • BCP10402
    • PEP005; PEP-005; PEP 005; Ingenol mebutate;3-ingenol angelate;Ingenol 3-angelate
    • 75567-37-2
    • CHEBI:201443
    • mebutate d'ingenol
    • DB05013
    • (1aR,2S,5R,5aS,6S,8aS,9R,10aR)-5,5a-Dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropa[E]cyclodecen-6-yl (2Z)-2-methylbut-2-enoate
    • Picato (TN)
    • HB0482
    • 2-Butenoic acid, 2-methyl-, (1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta
    • Ingenol mebutate [USAN]
    • (1aR,2S,5R,5aS,6S,8aS,9R,10aR)-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta(a)cyclopropa(E)(10)annulen-6-yl (2Z)-2-methylbut-2-enoate
    • AKOS024457952
    • Ingenol-3-angelate, >=95% (HPLC)
    • Q426386
    • (1aR,2S,5R,5aS,6S,8aS,9R,10aR)-5,5a-Dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a- methanocyclopenta(a)cyclopropa(e)cyclodecen-6-yl (2Z)-2-methylbut-2-enoate
    • INGENOL MEBUTATE [VANDF]
    • D06BX02
    • D09393
    • AGN 204332
    • LMFA07010911
    • Ingenol mebutate [USAN:INN]
    • [dihydroxy-(hydroxymethyl)-tetramethyl-oxo-[?]yl] (Z)-2-methylbut-2-enoate
    • INGENOL MEBUTATE [ORANGE BOOK]
    • AS-79013
    • (2Z)-2-Methyl-2-butenoic acid (1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2 ,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydro xymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-metha nocyclopenta[a]cyclopropa[e]cyclodecen-6-yl ester
    • [(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate
    • mebutato de ingenol
    • 2-Butenoic acid, 2-methyl-, (1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta(a)cyclopropa(e)cyclodecen-6-yl ester, (2Z)-
    • ingenol-mebutate
    • CHEBI:66913
    • SCHEMBL2526605
    • NS00018295
    • C25H34O6
    • BDBM50470108
    • INGENOL MEBUTATE [WHO-DD]
    • GTPL7443
    • AGN204332
    • HSDB 8308
    • UNII-7686S50JAH
    • INGENOL MEBUTATE [MI]
    • Ingenol mebutate (USAN)
    • PEP-005
    • INGENOL MEBUTATE (MART.)
    • Picato
    • (1aR,2S,5R,5aS,6S,8aS,9R,10aR)-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropa[E][10]annulen-6-yl (2Z)-2-methylbut-2-enoate
    • INGENOL MEBUTATE [INN]
    • VDJHFHXMUKFKET-WDUFCVPESA-N
    • DTXSID301025610
    • INGENOL MEBUTATE [MART.]
    • CHEMBL1863513
    • ingenoli mebutas
    • 7686S50JAH
    • Ingenol mebutato
    • (2Z)-2-Methyl-2-butenoic acid (1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-yl ester
    • CHEBI:228675
    • GLXC-01716
    • Ingenol 3-angelate?
    • BRD-K93779381-001-01-9
    • Ingenol Mebutate
    • MDL: MFCD22683801
    • Inchi: InChI=1S/C25H34O6/c1-7-12(2)22(29)31-21-13(3)10-24-14(4)8-17-18(23(17,5)6)16(20(24)28)9-15(11-26)19(27)25(21,24)30/h7,9-10,14,16-19,21,26-27,30H,8,11H2,1-6H3/t14-,16-,17-,18+,19-,21+,24+,25+/m1/s1
    • InChI-Schlüssel: VDJHFHXMUKFKET-ZRGDBSFMSA-N
    • Lächelt: C\C=C(C)/C(=O)O[C@@H]1[C@]2(O)[C@]3(C=C1C)C(=O)[C@@H](C=C(CO)[C@H]2O)[C@@H]4C(C)(C)[C@@H]4C[C@H]3C

Berechnete Eigenschaften

  • Genaue Masse: 430.23600
  • Monoisotopenmasse: 430.23553880 g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 31
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 926
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 8
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 2
  • Topologische Polaroberfläche: 104
  • Molekulargewicht: 430.5

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Schmelzpunkt: No data available
  • Siedepunkt: 576.9±50.0 °C at 760 mmHg
  • Flammpunkt: 191.4±23.6 °C
  • Löslichkeit: DMSO: soluble15mg/mL, clear
  • Wasserteilungskoeffizient: Soluble in 100% ethanol, DMSO, dichloromethane, and methanol. Insoluble in water.
  • PSA: 104.06000
  • LogP: 2.33230
  • Dampfdruck: 3.17X10-15 mm Hg at 25 °C (est)

Ingenol Mebutate Preismehr >>

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ChemScence
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ChemScence
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$257.0 2022-04-26
ChemScence
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$425.0 2022-04-26
TRC
I655800-1mg
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$ 127.00 2023-09-07
TRC
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$ 276.00 2023-09-07
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$523.00 2023-05-18
TRC
I655800-10mg
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$ 603.00 2023-09-07
TRC
I655800-25mg
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$2176.00 2023-05-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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Chengdu Biopurify Phytochemicals Ltd
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Ingenol Mebutate Herstellungsverfahren

Ingenol Mebutate Lieferanten

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(CAS:75567-37-2)Ingenol Mebutate
Bestellnummer:A865661
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Menge:10mg/5mg/25mg/50mg/1ml
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:55
Preis ($):982.0/285.0/688.0/964.0/178.0
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Amadis Chemical Company Limited
(CAS:75567-37-2)Ingenol Mebutate
A865661
Reinheit:99%/99%/99%/99%/99%
Menge:10mg/5mg/25mg/50mg/1ml
Preis ($):982.0/285.0/688.0/964.0/178.0
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